molecular formula C7H9NO B3029285 2-(Methylamino)phenol CAS No. 611-24-5

2-(Methylamino)phenol

Cat. No.: B3029285
CAS No.: 611-24-5
M. Wt: 123.15 g/mol
InChI Key: JHKKTXXMAQLGJB-UHFFFAOYSA-N
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Description

2-(Methylamino)phenol, also known as N-Methyl-2-aminophenol or N-Methyl-2-hydroxyaniline, is an organic compound with the molecular formula C7H9NO. It is a derivative of phenol, where a methylamino group is attached to the second carbon of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 2-(Methylamino)phenol is the quorum regulator SarA of Staphylococcus aureus . SarA up-regulates the expression of many virulence factors, including biofilm formation, to mediate pathogenesis and evasion of the host immune system in the late phases of growth .

Mode of Action

This compound specifically targets the quorum regulator SarA . By inhibiting the production or blocking the SarA protein, it influences the down-regulation of biofilm and virulence factors . This compound has been evaluated in vitro to validate its antibiofilm activity against clinical S. aureus strains .

Biochemical Pathways

The biochemical pathways affected by this compound are related to quorum sensing (QS), a cell-to-cell communication process in bacteria . The attenuation of QS by modulating transcriptional regulators to prevent biofilm formation and inhibit virulence factors offers an attractive strategy to treat such infections .

Pharmacokinetics

It’s important to note that the compound showed negligible antimicrobial activity and markedly reduced the minimum inhibitory concentration of conventional antibiotics when used in combination . This suggests that it may have favorable pharmacokinetic properties that enhance its bioavailability and effectiveness when used in combination therapies.

Result of Action

The result of the action of this compound is a significant reduction in the expression of representative virulence genes like fnbA, hla, and hld that are governed under S. aureus QS . This leads to the inhibition of biofilm formation and down-regulation of virulence factors .

Action Environment

The action environment of this compound is primarily within the bacterial cell where it interacts with the SarA protein

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylamino)phenol can be synthesized through several methods. One common synthetic route involves the methylation of 2-aminophenol. This reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitrophenol followed by methylation. The hydrogenation step reduces the nitro group to an amino group, and the subsequent methylation step introduces the methyl group to the amino nitrogen.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Synthesis and Chemical Applications

  • Demethylation Reactions m-Aryloxy phenols can be synthesized via demethylation of m-methoxy phenols, using catalysts like HBr and BBr3. These catalysts coordinate with electron-rich sites, facilitating efficient demethylation .
  • Production of Rubber Vulcanization Accelerators 2-(Methylamino)phenol is used in the production of rubber vulcanization accelerators, specifically in flaked form to improve the compounding of rubber for products like tire treads and footwear .

Medicinal Chemistry Applications

  • Anticancer Agents
    • Anti-prostate cancer agents Certain (benzoylaminophenoxy)-phenol derivatives, created using m-aryloxy phenols, have demonstrated potential as anti-prostate cancer agents .
    • Antitumor activity p-Methylaminophenol (p-MAP) displays significant antiproliferative effects. At a concentration of 10 μM, p-MAP inhibited HL60 cell growth by approximately 99.7%, demonstrating that the methyl residue linked to aminophenol may be significant for antitumor activity .
  • RET Kinase Inhibitors Phenolic anilinoquinazolines, designed through structure-based methods, show high affinity for RET (rearranged during transfection) in biochemical contexts. These compounds are explored for their potential to inhibit RET kinase, which is implicated in medullary thyroid cancer and lung adenocarcinomas .
  • COX-2 Imaging this compound derivatives can be utilized to synthesize isomeric $$11C] methoxy analogs of nimesulide, functioning as radiotracers for imaging Cyclooxygenase-2 (COX-2) expression in the brain. COX-2 expression is documented in various tumor types, including head and neck cancers, colorectal cancers, and melanomas .
  • Antiviral and Antibacterial Applications 2-[(Methylamino)methyl]phenol has demonstrated antivirulence effects .

Material Science Applications

  • Coatings: Teflon finishes have been applied to materials made from ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, and ceramics . These finishes enhance properties such as chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength . Specific applications include conveyor chutes, extrusion dies, and molding dies .

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Lacks the methyl group on the amino nitrogen.

    4-(Methylamino)phenol: The methylamino group is attached to the fourth carbon of the benzene ring.

    3-(Dimethylamino)phenol: Contains an additional methyl group on the amino nitrogen.

Uniqueness

2-(Methylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and biofilm formation in bacteria sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .

Biological Activity

2-(Methylamino)phenol, also known as o-methylaminophenol, is an organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methylamino group attached to a phenolic ring. This configuration influences its chemical reactivity and biological interactions. The compound can undergo various transformations, leading to different derivatives that may exhibit distinct biological activities.

Enzyme Inhibition : this compound has been observed to interact with specific enzymes, potentially inhibiting their activity. The binding affinity and specificity towards target enzymes are critical for understanding its pharmacological potential.

Receptor Binding : The compound may also interact with various receptors on cell surfaces, modulating cellular responses. This receptor binding can lead to significant downstream effects in signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell walls contributes to its antimicrobial action.

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly by activating caspase pathways. This apoptotic effect is crucial for developing potential cancer therapies.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound against MRSA. Out of 400 hospital-acquired pathogens tested, 90 were identified as MRSA, with 59% showing susceptibility to treatments involving this compound .
  • Mechanistic Insights : Another study focused on the structural modifications of phenolic compounds related to their biological activity. It highlighted how the methylamino group enhances the binding affinity of related compounds towards specific molecular targets, suggesting similar properties for this compound .
  • Pharmacological Applications : Research has explored the use of this compound in drug formulations aimed at treating infections caused by resistant bacterial strains. Its role as an intermediate in synthesizing more complex organic molecules further emphasizes its importance in medicinal chemistry.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundMethylamino group on phenolic ringAntimicrobial, anticancer
5-Methoxy-2-(methylamino)phenolMethoxy and methylamino groupsEnzyme inhibition, receptor binding
3-(Tert-butoxy)-2-(methylamino)phenolTert-butoxy and methylamino groupsModulates enzyme activity

Properties

IUPAC Name

2-(methylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKKTXXMAQLGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209976
Record name o-(Methylamino)phenol
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Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-24-5
Record name 2-(Methylamino)phenol
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Record name 2-(Methylamino)phenol
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Record name 2-(Methylamino)phenol
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Synthesis routes and methods I

Procedure details

To a stirred suspension of sodium borohydride (4.77 g, 126.0 mmol) and benzoxazole (5.00 g, 42.0 mmol) in THF (150 mL) was added ˜1 mL of acetic acid. The reaction mixture was stirred overnight at room temperature and concentrated to dryness under reduced pressure. The excess sodium borohydride was decomposed with saturated aqueous ammonium chloride and extracted with EtOAc. The organic layer was collected, washed with water, washed with brine, and dried over anhydrous sodium sulfate. Concentration under reduced pressure afforded 104A in near quantitative yield. HPLC retention time=0.34 min. (Condition B). 1H-NMR (500 MHz, d6-DMSO) δ 2.69 (s, 3H), 4.70 (brs, 1H), 6.40-6.42 (m, 2H), 6.63-6.66 (m, 2H), and 9.12 (brs, 1H).
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1 g of benzoxazole was dissolved in 20 ml of THF. 0.9 g of NaBH4 were added under nitrogen and stirring. The suspension was cooled to 0° C. and 0.86 ml of acetic acid dissolved in 5 ml THF were slowly added, keeping the reaction temperature below 5° C. The reaction was stirred at 0° C. for 30 minutes and for further 12 hours at room temperature. The reaction mixture was again cooled to 0° C. and 50 ml of sat. NH4Cl solution were added carefully. The phases were separated and the aqueous layer extracted twice with EtOAc. The combined organic layers were washed with brine, dried over MgSO4 and filtered. Removal of the solvent afforded 0.97 g (of pure 2-(N-methylamino)-phenol.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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